molecular formula C10H11NO3 B2638810 (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione CAS No. 1932117-92-4

(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

Cat. No.: B2638810
CAS No.: 1932117-92-4
M. Wt: 193.202
InChI Key: GIXMJIQNEIEMOK-LAHCRNKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,6S,7S)-4-Azatricyclo[52202,6]undecane-3,5,8-trione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione typically involves a multi-step process. One common method includes the intramolecular cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the integrity of the tricyclic structure.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound is also susceptible to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

  • (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-dione
  • (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-tetraone

Uniqueness: The uniqueness of (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione lies in its specific tricyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological molecules, making it a valuable compound for various applications.

Biological Activity

(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione is a complex organic compound with a unique tricyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NC_{10}H_{13}N with a molecular weight of approximately 187.71 g/mol. Its tricyclic structure incorporates nitrogen within the ring system, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step processes including cyclization reactions under controlled conditions using strong acids or bases as catalysts . The production can be scaled using continuous flow reactors for consistent yields .

Antiviral Activity

Research has indicated that derivatives of 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione exhibit significant antiviral properties. A study evaluated various arylpiperazine derivatives for their anti-HIV-1 activity in MT-4 cells and found promising results . The compounds demonstrated inhibitory effects against HIV-1 multiplication.

Cytotoxicity

The cytotoxicity of synthesized compounds based on 4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione was assessed in various cell lines. The results indicated that some derivatives possess selective cytotoxic effects against cancer cell lines while exhibiting lower toxicity in normal cells .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameStructure TypeNotable Activity
4-Azatricyclo[5.2.1.0(2,6)]decane hydrochlorideBicyclicAntidepressant
3-Azabicyclo[3.3.1]nonan-9-oneBicyclicAnalgesic properties
(±)-CitalopramTricyclicSelective serotonin reuptake inhibitor

The unique stereochemistry and bicyclic structure of this compound may offer distinct biological activities that warrant further investigation in pharmaceutical development .

Case Studies

Several studies highlight the potential applications of this compound:

  • Anti-HIV Study : A series of compounds derived from this tricyclic structure were tested for their efficacy against HIV-1 in vitro and showed promising antiviral activity .
  • Cytotoxicity Assessment : Research conducted on various derivatives demonstrated selective cytotoxicity towards cancer cells with minimal effects on normal cells .

Properties

IUPAC Name

(1S,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-3-4-1-2-5(6)8-7(4)9(13)11-10(8)14/h4-5,7-8H,1-3H2,(H,11,13,14)/t4-,5+,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXMJIQNEIEMOK-LAHCRNKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1CC2=O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3[C@@H]([C@@H]1CC2=O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.